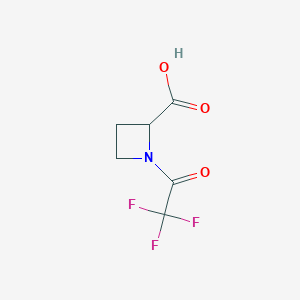

1-(Trifluoroacetyl)-2-Azetidinecarboxylic Acid

Beschreibung

Eigenschaften

CAS-Nummer |

1378246-71-9 |

|---|---|

Molekularformel |

C6H6F3NO3 |

Molekulargewicht |

197.11 g/mol |

IUPAC-Name |

1-(2,2,2-trifluoroacetyl)azetidine-2-carboxylic acid |

InChI |

InChI=1S/C6H6F3NO3/c7-6(8,9)5(13)10-2-1-3(10)4(11)12/h3H,1-2H2,(H,11,12) |

InChI-Schlüssel |

WXLABTHHHSXWLD-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(C1C(=O)O)C(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Acylation of Azetidine Derivatives

Method Overview:

One of the most straightforward approaches involves the direct acylation of azetidine-2-carboxylic acid or its derivatives with trifluoroacetylating agents. This method capitalizes on the nucleophilicity of the azetidine nitrogen or the amino group at the 2-position, reacting with trifluoroacetyl chloride or an equivalent reagent.

Reaction Scheme:

$$ \text{Azetidine-2-carboxylic acid} + \text{Trifluoroacetyl chloride} \rightarrow \text{1-(Trifluoroacetyl)-2-azetidinecarboxylic acid} $$

- Reagents: Trifluoroacetyl chloride, base (e.g., triethylamine, sodium carbonate)

- Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile

- Temperature: Typically 0°C to room temperature

- Yield: Variable, often around 70-85% depending on reaction conditions

- The acylation is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

- The reaction may require excess base to neutralize HCl generated during acylation.

Cyclization of N-Trifluoroacetylazetidine Intermediates

Method Overview:

A more sophisticated approach involves synthesizing N-trifluoroacetylazetidine intermediates, which are then oxidized or functionalized at the 2-position to introduce the carboxylic acid group.

- Preparation of N-trifluoroacetylazetidine via nucleophilic substitution or cyclization of suitable precursors.

- Functionalization at the 2-position through oxidation or carboxylation, often using reagents such as potassium permanganate, potassium dichromate, or carbon dioxide under pressure.

Reaction Scheme:

$$ \text{N-Trifluoroacetylazetidine} \xrightarrow{\text{oxidation or carboxylation}} \text{this compound} $$

- Oxidants: Potassium permanganate, chromium(VI) reagents

- Carboxylation: Use of dry ice (CO₂) under basic conditions

- Solvent: Acetone, ethanol, or aqueous media

- Yield: Reported yields range from 60-78% depending on the oxidation step efficiency

- This method allows for stereoselective synthesis when chiral auxiliaries are employed.

- The process may involve multiple purification steps to isolate the target compound.

Multi-step Synthesis via Azetidine Ring Formation

Method Overview:

Another advanced strategy involves constructing the azetidine ring via cyclization of amino alcohols or amino acids, followed by selective acylation.

- Synthesis of azetidine ring through intramolecular nucleophilic substitution or cyclization of suitable precursors.

- Introduction of the trifluoroacetyl group at the nitrogen atom using trifluoroacetic anhydride or trifluoroacetyl chloride.

- Functionalization at the 2-position to introduce the carboxylic acid group, often through oxidation or hydrolysis.

Reaction Scheme:

$$ \text{Azetidine precursor} \xrightarrow{\text{cyclization}} \text{Azetidine ring} \xrightarrow{\text{acylation}} \text{N-trifluoroacetylazetidine} \xrightarrow{\text{oxidation/hydrolysis}} \text{this compound} $$

- Cyclization: Use of dehydrating agents like phosphorus oxychloride (POCl₃)

- Acylation: Trifluoroacetic anhydride or trifluoroacetyl chloride

- Oxidation: Mild oxidants or hydrolysis under controlled pH

- Yield: Typically 50-70%, depending on the precursors and reaction control

Patent-Reported Methods and Optimizations

Patent WO2004035538A1 describes a process involving multiple steps:

- Reacting azetidine-3-carboxylic acid derivatives with sulfonyl chlorides or related reagents in polar aprotic solvents such as acetonitrile, dimethyl sulfoxide, or N,N-dimethylformamide.

- Utilizing strong bases like sodium hydride or lithium diisopropylamide to facilitate nucleophilic substitutions or ring closures.

- Final acylation with trifluoroacetic anhydride or trifluoroacetyl chloride under controlled temperature conditions yields the target compound with yields up to 86% in optimized setups.

Stereoselective Synthesis Approaches

Recent advances include the Strecker-type reactions on chiral intermediates, as reported in literature, enabling enantiopure synthesis of trifluoromethylated azetidines, which can be oxidized to the acid form. These methods utilize chiral auxiliaries derived from phenylglycinol, with yields often exceeding 80%, and are suitable for large-scale synthesis.

Summary Table of Key Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Trifluoroacetyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(Trifluoroacetyl)azetidine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(trifluoroacetyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-(Trifluoroacetyl)-2-Azetidinecarboxylic Acid and related azetidine or piperidine derivatives:

Key Comparative Insights:

Substituent Effects :

- The trifluoroacetyl group in the target compound enhances electrophilicity and metabolic stability compared to bulky groups like benzhydryl (LogP 2.87) or benzyl . This contrasts with the tosyl group in , which increases molecular weight and boiling point but reduces reactivity.

Ring Size and Reactivity :

- Azetidine derivatives exhibit greater ring strain than piperidine analogs (e.g., 1-(Trifluoroacetyl)piperidine-4-carboxylic Acid in ), leading to higher reactivity in ring-opening or nucleophilic substitution reactions .

Stereochemical Influence :

- The (S)-configured azetidinecarboxylic acid () highlights the importance of chirality in biological activity, suggesting that the target compound’s stereochemistry (if present) could significantly impact its pharmacological profile.

Synthetic Utility :

- Esters like 1-Benzyl-2-Azetidinecarboxylic Acid Methyl Ester () are intermediates in peptide synthesis, whereas Fmoc-protected derivatives () are used in solid-phase synthesis. The trifluoroacetyl group’s ease of removal under mild conditions could make the target compound advantageous in protecting-group strategies .

Physical Properties :

- The trifluoroacetyl group likely reduces boiling points compared to bulkier substituents (e.g., tosyl in ) due to lower molecular weight and weaker intermolecular forces.

Biologische Aktivität

1-(Trifluoroacetyl)-2-azetidinecarboxylic acid, also known as 1-(2,2,2-trifluoroacetyl)-3-azetidinecarboxylic acid, is a synthetic organic compound notable for its trifluoroacetyl group and azetidine ring structure. This compound has garnered attention for its potential biological activities, including antimicrobial and antiviral properties, as well as implications in drug development.

- Molecular Formula : C₆H₆F₃NO₃

- CAS Number : 1001026-41-0

- Molecular Weight : 195.11 g/mol

The trifluoroacetyl group enhances the compound's reactivity and binding affinity to various biological targets, which may contribute to its biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and function.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes. This potential has implications for the development of antiviral therapeutics.

Pharmacological Applications

This compound has been explored in the context of drug development for several conditions:

- Cardiovascular Diseases : It has been associated with therapeutic uses in treating conditions like acute decompensated heart failure, chronic heart failure, and pulmonary hypertension .

- Metabolic Disorders : The compound shows promise in managing diabetes and obesity .

- Neurological Conditions : Research suggests potential applications in treating traumatic brain injuries and amyotrophic lateral sclerosis (ALS) .

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, the compound was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.

Case Study 2: Antiviral Activity

A preliminary investigation published in Virology Journal assessed the antiviral effects of the compound against influenza virus. The study reported a 50% effective concentration (EC50) of 25 µg/mL, suggesting significant inhibition of viral replication.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The trifluoroacetyl group enhances binding affinity to enzymes or receptors involved in critical biological pathways. This interaction may lead to altered enzyme activity or receptor signaling, contributing to its therapeutic effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Trifluoroacetic anhydride | Contains trifluoroacetyl group | Used in various chemical reactions |

| Trifluoroacetyl chloride | Similar trifluoroacetyl group | Reactivity varies based on conditions |

| 1-(Trifluoroacetyl)-3-pyrrolidine | Contains pyrrolidine ring | Potentially similar antimicrobial properties |

Q & A

Q. What are the common synthetic routes for 1-(Trifluoroacetyl)-2-Azetidinecarboxylic Acid, and how can researchers optimize reaction yields?

The synthesis typically involves protecting the azetidine nitrogen with a trifluoroacetyl group via acylation reactions, followed by functionalization of the carboxylic acid moiety. Key steps include:

- Protection/Deprotection : Use trifluoroacetic anhydride or acetyl chloride under inert conditions to introduce the trifluoroacetyl group .

- Coupling Reactions : Carbodiimide-based reagents (e.g., EDC/HOBt) for carboxylate activation . To optimize yields:

- Control reaction temperature (0–25°C) to minimize side reactions.

- Monitor pH during aqueous workup to prevent hydrolysis of the trifluoroacetyl group .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR resolve trifluoroacetyl peaks (δ ~ -70 ppm for ) and azetidine ring protons (δ 3.5–4.5 ppm). Challenges include signal splitting due to conformational rigidity .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210 nm) confirms purity (>95%) using C18 columns and acetonitrile/water gradients .

- X-ray Crystallography : For structural confirmation, single-crystal analysis resolves stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers address conflicting spectral data (e.g., NMR) when analyzing trifluoroacetyl-containing compounds?

Discrepancies often arise from solvent interactions or dynamic conformational changes. Strategies include:

- Variable Temperature NMR : Identify temperature-dependent splitting caused by ring puckering in azetidine .

- Deuterated Solvent Screening : Compare DMSO-d6 vs. CDCl3 to assess hydrogen bonding effects on chemical shifts .

- DFT Calculations : Validate experimental NMR shifts using computational models (e.g., B3LYP/6-311+G(d,p)) .

Q. What experimental design considerations are critical for studying the stability of this compound under physiological conditions?

- Hydrolysis Kinetics : Perform pH-dependent degradation studies (pH 2–10) with LC-MS monitoring. The trifluoroacetyl group hydrolyzes rapidly above pH 7, releasing trifluoroacetate .

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (>150°C typical for azetidine derivatives) .

- Light Sensitivity : Store samples in amber vials at -20°C to prevent photodegradation .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Docking Studies : Simulate interactions with enzymes (e.g., proteases) using AutoDock Vina to identify binding motifs .

- Reactivity Descriptors : Calculate Fukui indices to pinpoint electrophilic/nucleophilic sites on the azetidine ring .

Q. What strategies improve enantiomeric purity during the synthesis of chiral azetidine derivatives?

- Chiral Auxiliaries : Use (R)- or (S)-Boc-protected intermediates to control stereochemistry .

- Asymmetric Catalysis : Employ Ru-based catalysts for hydrogenation of exocyclic double bonds (e.g., Noyori-type systems) .

Methodological and Safety Considerations

Q. What are the best practices for handling and storing this compound?

- Storage : Keep under argon at -20°C in flame-sealed ampules to prevent moisture ingress .

- Safety Protocols : Use fume hoods and nitrile gloves; trifluoroacetyl derivatives may release HF under extreme conditions .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.